Coproporphyrin III is primarily sourced from microbial metabolism, particularly in species such as Streptomyces atratus and Corynebacterium aurimucosum. It is classified under the broader category of porphyrins, which are cyclic compounds composed of four pyrrole subunits linked by methine bridges. The specific structure of coproporphyrin III includes vinyl groups at positions 2 and 4, and propionate side chains at positions 1 and 3, distinguishing it from other porphyrins like protoporphyrin IX.
The synthesis of coproporphyrin III can occur through various biochemical pathways. The most notable pathway involves the conversion of coproporphyrinogen III to coproporphyrin III, catalyzed by the enzyme coproporphyrinogen III oxidase. This reaction can proceed via two distinct mechanisms:
In laboratory settings, synthetic approaches have been developed that utilize starting materials like pyrrole derivatives and acetic acid to produce coproporphyrin III through controlled reactions involving condensation and cyclization steps .
The molecular structure of coproporphyrin III is characterized by its unique arrangement of carbon, hydrogen, and nitrogen atoms. Its chemical formula is , reflecting its composition:
Spectroscopic techniques such as nuclear magnetic resonance (NMR) and ultraviolet-visible (UV-Vis) spectroscopy are commonly employed to analyze its structural properties .
Coproporphyrin III participates in several significant chemical reactions:
The mechanism of action for coproporphyrin III primarily revolves around its role in heme biosynthesis:
Research indicates that variations in the production of coproporphyrin III can influence cellular responses to oxidative stress, particularly in bacterial systems where it may help mitigate damage from reactive oxygen species .
Coproporphyrin III exhibits several notable physical and chemical properties:
These properties make it useful for various analytical applications including high-performance liquid chromatography (HPLC) for separation and quantification .
Coproporphyrin III has several scientific applications:
The ongoing exploration into the biosynthesis pathways and regulatory mechanisms surrounding coproporphyrin III continues to reveal insights into both fundamental biochemistry and potential therapeutic avenues .
Coproporphyrin III (CP III) occupies a central position in the coproporphyrin-dependent (CPD) pathway, an oxygen-independent heme biosynthesis route prevalent in Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and select archaea. This pathway diverges from the classical protoporphyrin-dependent route after the formation of uroporphyrinogen III. The CPD pathway initiates identically to other heme synthesis routes: uroporphyrinogen III decarboxylase catalyzes the sequential decarboxylation of four acetate side chains to methyl groups, yielding coproporphyrinogen III. At this juncture, the CPD pathway employs distinct enzymes for subsequent transformations [1] [10].
Coproporphyrinogen III oxidase (CgoX) oxidizes coproporphyrinogen III to coproporphyrin III (CP III), the signature intermediate of this pathway. CgoX is a monomeric flavoenzyme utilizing flavin adenine dinucleotide (FAD) as a cofactor. Under aerobic conditions, it employs molecular oxygen as an electron acceptor, generating three equivalents of hydrogen peroxide per oxidized substrate molecule. Structural analyses reveal striking similarities between CgoX and protoporphyrinogen IX oxidase (PgoX), though CgoX functions as a monomer compared to the dimeric structure of PgoX [1] [10]. In facultative anaerobes like Staphylococcus aureus, CgoX exhibits functionality even under oxygen-limited conditions, though the precise electron acceptor in such scenarios remains unidentified [10].
Following oxidation, coproporphyrin III ferrochelatase (CpfC) inserts ferrous iron into the CP III macrocycle, forming coproheme. Unlike its counterpart in the classical pathway (PpfC), which is membrane-bound and dimeric, CpfC is a soluble, monomeric enzyme. Notably, CpfC enzymes in Firmicutes lack bound cofactors or metals, while those in Actinobacteria possess a [2Fe-2S] cluster of undetermined function [10]. The final step involves the oxidative decarboxylation of the two propionate side chains on rings A and B of coproheme to vinyl groups, yielding protoheme IX. This reaction is catalyzed by coproheme decarboxylase (ChdC) under aerobic conditions, utilizing hydrogen peroxide generated earlier by CgoX [1] [10].
Metabolic Engineering Insights:Recent advances leverage yeast (Saccharomyces cerevisiae) as a platform for CP III production. Cytoplasmic engineering, involving chromosomal integration of pathway genes (e.g., hem3, hem2, hem4, hem12), achieved titers of 34.9 mg/L. Combining this with mitochondrial compartmentalization—targeting enzymes using mitochondrial localization signals (MLS)—exploited the organelle’s high precursor and cofactor availability. This dual strategy yielded a synergistic increase, elevating CP III to 64.3 mg/L. Furthermore, overexpression of antioxidant genes (sod1, sod2, gsh1, cta1) reduced reactive oxygen species (ROS) accumulation, mitigating metabolic burden and enhancing strain viability, ultimately achieving 82.9 mg/L in flasks. Scaled fed-batch fermentation reached 402.8 ± 9.3 mg/L, demonstrating the CPD pathway’s biotechnological potential [7] [8].
Table 1: Key Enzymes in the Coproporphyrin-Dependent (CPD) Heme Biosynthesis Pathway
Enzyme | Gene | Reaction | Cofactor/Requirements | Structural Features |
---|---|---|---|---|
Coproporphyrinogen III Oxidase | cgoX | Coproporphyrinogen III → Coproporphyrin III | FAD, O₂ (aerobic) | Monomeric |
Coproporphyrin III Ferrochelatase | cpfC | Coproporphyrin III + Fe²⁺ → Coproheme | None (Firmicutes); [2Fe-2S] cluster (Actinobacteria) | Soluble monomer |
Coproheme Decarboxylase | chdC | Coproheme → Protoheme IX | H₂O₂ | Homodimeric; Radical mechanism involving coproheme |
Table 2: Metabolic Engineering Strategies for Coproporphyrin III Production in S. cerevisiae [7] [8]
Strategy | Genetic Modifications | CP III Titer (mg/L) | Key Insight |
---|---|---|---|
Cytoplasmic Engineering | Chromosomal integration of hem3, hem2, hem4, hem12 | 32.5 ± 0.5 (flasks) | Pathway saturation limits further gains via copy number increase |
Mitochondrial Compartmentalization | MLS-tagged hem2, hem3, hem4 targeted to mitochondria | Not quantified alone | Utilizes mitochondrial metabolite pool & redox environment |
Dual Engineering (Cytoplasmic + Mitochondrial) | Combined gene integration + mitochondrial targeting | 64.3 ± 1.9 (flasks) | Synergistic effect observed |
Antioxidant Augmentation | Overexpression of sod1, sod2, gsh1, cta1 in dual-engineered strain | 82.9 ± 1.4 (flasks) | Reduced ROS improves growth & CP III yield |
Fed-Batch Fermentation (5L) | Optimized dual-engineered strain with antioxidants | 402.8 ± 9.3 | Scalable production potential |
The committed step for all heme biosynthesis branches involves the conversion of uroporphyrinogen III to coproporphyrinogen III, exclusively catalyzed by uroporphyrinogen III decarboxylase (UROD or HemE). This cytosolic enzyme, functioning as a homodimer, sequentially decarboxylates the four acetate side chains of uroporphyrinogen III to methyl groups, releasing four molecules of CO₂ and generating coproporphyrinogen III. Crucially, UROD exhibits substrate flexibility, decarboxylating both uroporphyrinogen III and the non-physiological isomer uroporphyrinogen I [2] [9].
The decarboxylation sequence proceeds with regioselectivity under physiological conditions. Kinetic and crystallographic studies demonstrate a preferred order: ring D acetate is decarboxylated first, followed by rings A, B, and finally ring C. This ordered sequence contrasts with the random decarboxylation observed at high substrate concentrations. The human UROD crystal structure (PDB: 1URO) reveals a deep cleft at the dimer interface forming the active site. Each monomer features a conserved active site accommodating the domed uroporphyrinogen III substrate. Invariant aspartate residues (e.g., Asp86 in humans) form hydrogen bonds with the pyrrole nitrogen atoms, facilitating protonation of the pyrrole ring and subsequent decarboxylation without cofactors [2] [9] [5].
Uniqueness of UROD in the CPD Pathway:While UROD activity is essential for both classical (protoporphyrin-dependent) and CPD pathways, its product, coproporphyrinogen III, undergoes divergent fates. In the classical pathway, coproporphyrinogen III is directly oxidized and decarboxylated to protoporphyrinogen IX by coproporphyrinogen oxidase (HemF or HemN). In contrast, the CPD pathway requires the oxidation of coproporphyrinogen III to coproporphyrin III (CP III) by CgoX before iron insertion. Therefore, UROD serves as the critical gateway enzyme supplying coproporphyrinogen III specifically for CgoX-mediated oxidation within the CPD route [1] [10].
Clinical Connection:Human UROD deficiency underpins porphyria cutanea tarda (PCT), characterized by photosensitivity and hepatic accumulation of uroporphyrinogen and highly carboxylated porphyrins. Over 65 disease-causing mutations in the UROD gene have been identified, leading to diminished enzyme activity. Interestingly, only about one-third of PCT cases (familial PCT) stem directly from UROD mutations. The majority (sporadic PCT) involve inhibition of UROD by porphomethene, a partially oxidized inhibitor derived from uroporphyrinogen, highlighting the enzyme’s vulnerability to oxidative disruption [2] [9].
The terminal step in the CPD pathway involves the conversion of coproheme to protoheme IX, requiring the oxidative decarboxylation of the propionate side chains on rings A and B to vinyl groups. Under aerobic conditions, this transformation is catalyzed by coproheme decarboxylase (ChdC), a homodimeric enzyme utilizing hydrogen peroxide (H₂O₂) as an electron acceptor. This reaction is mechanistically distinct from the classical pathway’s coproporphyrinogen oxidase step [1] [10] [6].
Radical-Mediated Catalysis:ChdC employs a unique radical mechanism where coproheme acts as both substrate and cofactor. The catalytic cycle initiates with the binding of coproheme and H₂O₂. This generates a highly reactive coproheme compound I intermediate, formally described as an oxoiron(IV) species coupled to a porphyrin π-radical cation. This potent oxidant abstracts an electron from a conserved catalytic tyrosine residue within the active site, generating a tyrosyl radical. The tyrosyl radical subsequently abstracts a hydrogen atom from the β-carbon of the targeted propionate side chain (e.g., on ring A). This hydrogen abstraction triggers the elimination of CO₂ and the formation of a vinyl group. The remaining electron on the propionyl-derived radical migrates to the central iron, reducing the oxoiron(IV) back to ferric coproheme [10] [6].
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